![molecular formula C19H20N2O4 B2410286 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 941957-39-7](/img/structure/B2410286.png)
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a phenyl ring substituted with a methoxy group and a pyrrolidinone moiety, linked to a phenoxyacetamide group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the extracellular domains of transmembrane proteins. This process is crucial for the regulation of various physiological and pathological processes, including cell proliferation, adhesion, and migration .
Mode of Action
The compound interacts with its target, ADAM17, by binding to its active site. The pyrrolidine ring in the compound, a five-membered saturated heterocycle with one nitrogen atom, plays a significant role in this interaction . The compound’s binding leads to the inhibition of ADAM17’s enzymatic activity, preventing the shedding process of transmembrane proteins .
Biochemical Pathways
The inhibition of ADAM17 affects several biochemical pathways. One of the key pathways is the TNFα-converting enzyme (TACE) pathway . ADAM17 is also known as TACE, and it is responsible for the cleavage and release of tumor necrosis factor-alpha (TNFα) from the cell surface. TNFα is a pro-inflammatory cytokine involved in systemic inflammation and immune regulation. Therefore, the inhibition of ADAM17 can lead to the reduction of inflammation .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound can influence its absorption, distribution, metabolism, and excretion (adme) properties . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The inhibition of ADAM17 by this compound can lead to a decrease in the release of TNFα, resulting in reduced inflammation . This can have therapeutic implications in diseases characterized by excessive inflammation, such as rheumatoid arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, the presence of other substances, such as drugs or food, can affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: The starting material, 4-methoxyphenylamine, undergoes a reaction with succinic anhydride to form 4-methoxy-N-(2-oxopyrrolidin-1-yl)benzamide.
Phenoxyacetamide Formation: The intermediate product is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide.
Reduction: Formation of N-(4-methoxy-3-(2-hydroxypyrrolidin-1-yl)phenyl)-2-phenoxyacetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-10-9-14(12-16(17)21-11-5-8-19(21)23)20-18(22)13-25-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBYOPPACVMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
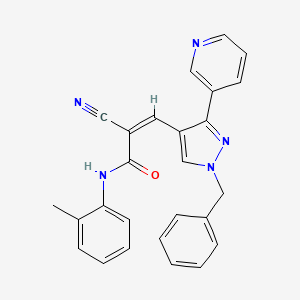
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2410209.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2410210.png)

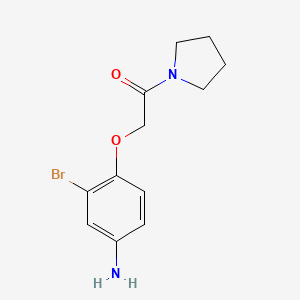
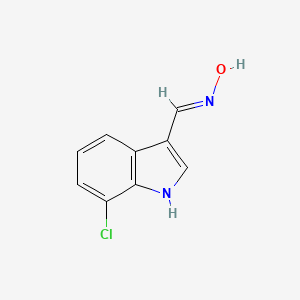
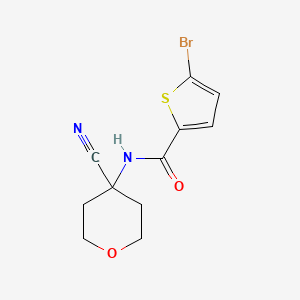
![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)
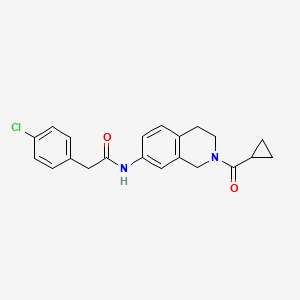
![2-((Difluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B2410222.png)
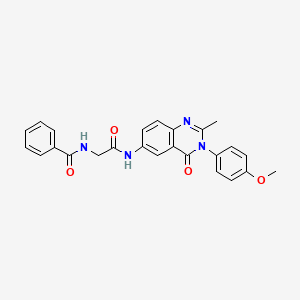
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)
